molecular formula C12H18N2 B1429563 N-propyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1423023-94-2

N-propyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B1429563
CAS No.: 1423023-94-2
M. Wt: 190.28 g/mol
InChI Key: CEQKAGKGPVMRMS-UHFFFAOYSA-N
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Description

N-Propyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1423023-94-2) is a chemical compound belonging to the class of 8-aminotetrahydroquinolines. With the molecular formula C12H18N2, it features a tetrahydroquinoline scaffold substituted with a propylamino group at the 8-position. This scaffold is recognized in chemical research as a versatile ligand. Recent catalytic studies have demonstrated that structurally related N-alkyl-5,6,7,8-tetrahydroquinolin-8-amines can serve as effective ligand supports for zinc-based catalysts, showing exceptionally high activity in the ring-opening polymerization (ROP) of ε-caprolactone, a monomer used to produce biodegradable polyesters . The 8-aminotetrahydroquinoline core is also identified as a key intermediate in the synthesis of compounds with pharmacological activity, though its primary application in this context is for the development of antiulcer and gastric antisecretory agents . This product is strictly for Research and Further Manufacturing use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-propyl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h4,6,9,11,13H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQKAGKGPVMRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the alkylation of 5,6,7,8-tetrahydroquinolin-8-amine with a propylating agent. One common method is the reaction of 5,6,7,8-tetrahydroquinolin-8-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-propyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

Biological Properties

N-propyl-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been studied for their biological activities. Notably:

  • Anticancer Activity : Research indicates that compounds with the tetrahydroquinoline scaffold can exhibit significant anticancer properties. For instance, certain derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines such as A2780 . The mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequent cell death .
  • Proteasome Inhibition : Some tetrahydroquinoline derivatives have been identified as proteasome inhibitors. These compounds target the cellular machinery responsible for protein degradation and have shown promise as anticancer agents by disrupting the homeostasis of cancer cells .
  • Antiviral Properties : this compound has also been investigated for its potential as an antiviral agent. Its structural analogs are being explored for their efficacy against viral infections, including HIV .

Synthetic Utility

The synthesis of this compound typically involves several chemical transformations starting from simpler precursors. The compound can be synthesized via:

  • Amino Group Substitution : The introduction of the propyl group at the nitrogen position is crucial for enhancing biological activity. This can be achieved through various synthetic routes involving nucleophilic substitutions and coupling reactions .
  • Intermediates in Drug Development : This compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it can be converted into thiocarbamoyl derivatives that possess anti-ulcer properties .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study Focus Findings
Anticancer ActivityDemonstrated significant cytotoxic effects on A2780 cancer cells via ROS production.
Synthesis TechniquesDetailed methods for synthesizing tetrahydroquinoline derivatives with varying substituents to enhance biological activity.
Proteasome InhibitionIdentified as a potent inhibitor of proteasome activity with implications in cancer therapy.

Mechanism of Action

The mechanism of action of N-propyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Antiproliferative Effects

  • 2-Methyl-THQ-8-amine Derivatives : Exhibit IC₅₀ values of 5–20 µM against HeLa, CEM, and HMEC-1 cells. Mechanism involves ROS-mediated mitochondrial depolarization .
  • N-Propyl Analog: Limited direct data, but alkyl chain length correlates with enhanced cytotoxicity in homologous series. Propyl may balance lipophilicity and steric bulk for optimal uptake .
  • Ethyl and Methyl Derivatives : Lower activity (IC₅₀ > 50 µM) in CEM cells, suggesting critical role of substituent size .

Biological Activity

N-propyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline structure with a propyl group at the nitrogen position. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Ligand Binding : The amine group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes.
  • Anticancer Activity : Early studies suggest that it may inhibit cell proliferation through mechanisms such as microtubule depolymerization and induction of apoptosis in cancer cells .

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of tetrahydroquinoline exhibit significant antiproliferative effects across various cancer cell lines. For example, certain derivatives demonstrated IC50 values below 40 nM against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings indicate activity against certain bacterial strains, although more comprehensive studies are needed to elucidate its spectrum of activity and mechanism.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that specific compounds significantly inhibited cell growth:

CompoundCell LineIC50 (nM)
4HeLa30
5A278025
6HT-2920

This data suggests that modifications to the tetrahydroquinoline structure can enhance anticancer activity .

Study 2: Microtubule Dynamics

Another investigation focused on the effects of N-propyl derivatives on microtubule dynamics. The study found that certain compounds induced microtubule depolymerization at concentrations as low as 10 µM:

CompoundEC50 (µM)Effect on Microtubules
40.019Significant Depolymerization
50.027Moderate Depolymerization

These findings underscore the potential of N-propyl derivatives as microtubule-targeting agents in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for N-propyl-5,6,7,8-tetrahydroquinolin-8-amine, and how can reaction conditions be controlled for reproducibility?

Methodological Answer: The synthesis typically involves catalytic hydrogenation of quinoline derivatives. For example, quinoline precursors can be reduced using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm) at room temperature to yield the tetrahydroquinoline core . For N-propyl substitution, nucleophilic alkylation of the amine group with propyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., NaH) is recommended . Key parameters include:

  • Catalyst loading : 5–10% Pd/C for hydrogenation.
  • Reaction time : 12–24 hours for complete reduction.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How can the stereochemical purity of this compound be validated?

Methodological Answer: Chiral purity is critical for biological activity. Use:

  • Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Compare measured [α]D values with literature data for (S)- or (R)-configured analogs .
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) .

Q. What spectroscopic techniques are most effective for characterizing structural modifications in derivatives of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regioselectivity of alkylation and hydrogenation .
    • NOESY : Detect spatial proximity of the N-propyl group to the tetrahydroquinoline ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₁₂H₁₈N₂ for N-propyl derivatives) .

Advanced Research Questions

Q. How do enantiomeric differences in this compound affect its biological activity, and what experimental designs can quantify this?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution (e.g., Candida antarctica lipase) to isolate pure enantiomers .
  • Biological Assays :
    • Cytotoxicity Screening : Test enantiomers against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, (S)-enantiomers of similar tetrahydroquinolines showed IC₅₀ values 3–5× lower than (R)-enantiomers .
    • Receptor Binding : Radioligand displacement assays (e.g., CXCR4 antagonism) to evaluate stereospecific interactions .

Q. What mechanistic insights explain the catalytic activity of metal complexes derived from this compound in polymerization reactions?

Methodological Answer:

  • Catalyst Design : Iron(II) or iridium(III) complexes with N-propyl-tetrahydroquinoline ligands are effective in ring-opening polymerization (ROP) of ε-caprolactone. Key steps:
    • Ligand Synthesis : React this compound with metal precursors (e.g., FeCl₂) in anhydrous THF .
    • Kinetic Studies : Monitor polymerization via ¹H NMR (disappearance of monomer peaks) or GPC to determine Mn and Đ values .
    • Mechanistic Probes : DFT calculations to map ligand-metal interactions and transition states .

Q. How can structural modifications of the N-propyl group enhance selectivity for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Alkyl Chain Length : Compare N-propyl, N-butyl, and N-pentyl derivatives in enzyme inhibition assays (e.g., kinase profiling).
    • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and binding affinity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like CXCR4 or EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-propyl-5,6,7,8-tetrahydroquinolin-8-amine
Reactant of Route 2
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N-propyl-5,6,7,8-tetrahydroquinolin-8-amine

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